

The Chemical Identity of Pantoprazole Impurity A: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *Pantoprazole Impurity A*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, synthesis, and analytical characterization of **Pantoprazole Impurity A**, a critical process-related impurity in the manufacturing of the proton pump inhibitor, Pantoprazole. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals involved in the quality control and assurance of Pantoprazole.

Chemical Structure and Identification

Pantoprazole Impurity A, also known by its pharmacopeial designation Pantoprazole Related Compound A (USP), is the sulfone analogue of Pantoprazole. Its formation is a result of the over-oxidation of the sulfoxide moiety in the parent drug molecule during the manufacturing process.

IUPAC Name: 5-(Difluoromethoxy)-2-[[[(3,4-dimethoxypyridin-2-yl)methyl]sulfonyl]-1H-benzimidazole^{[1][2][3][4][5]}

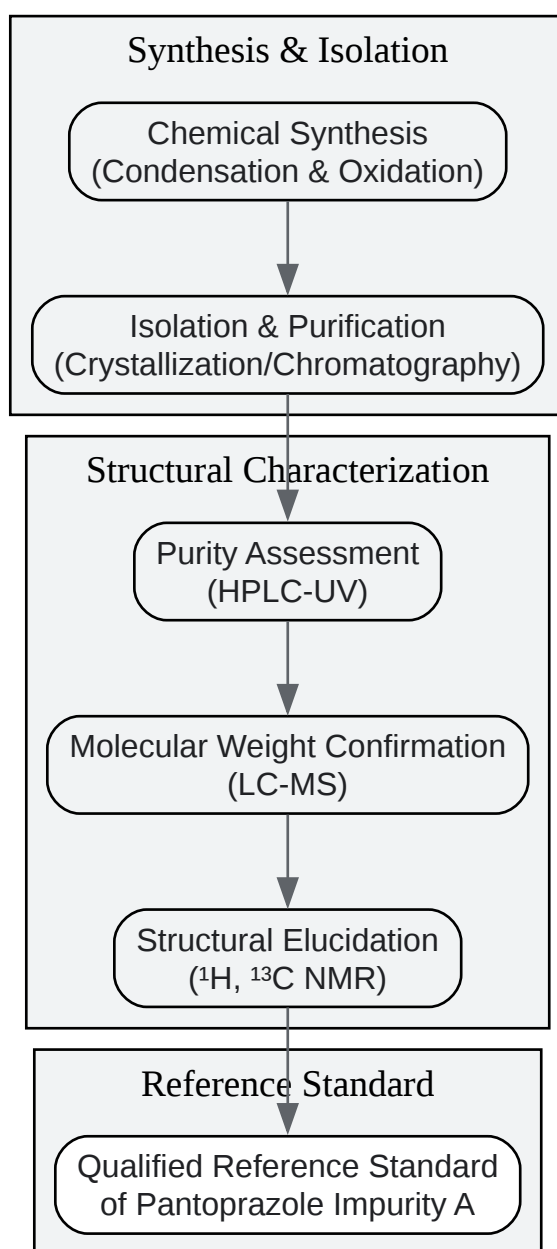
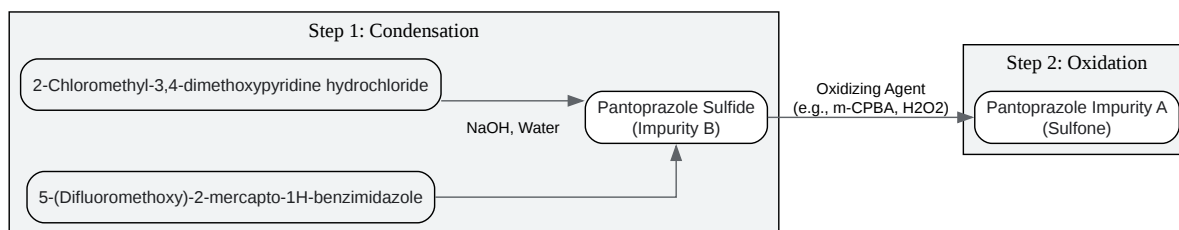
Synonyms: Pantoprazole Sulfone, Pantoprazole USP Related Compound A^{[1][4]}

Chemical and Physical Properties:

Property	Value	Reference
CAS Number	127780-16-9	[1][2][3]
Molecular Formula	C16H15F2N3O5S	[1][2][3]
Molecular Weight	399.37 g/mol	[1][2][3]
Appearance	Off-white to pale yellow solid	
SMILES	<chem>O=S(C1=NC2=CC(OC(F)F)=C C=C2N1) (CC3=NC=CC(OC)=C3OC)=O</chem>	[4]
InChI	1S/C16H15F2N3O5S/c1-24- 13-5-6-19-12(14(13)25-2)8- 27(22,23)16-20-10-4-3-9(26- 15(17)18)7-11(10)21-16/h3- 7,15H,8H2,1-2H3,(H,20,21)	

Synthesis of Pantoprazole Impurity A

The synthesis of **Pantoprazole Impurity A** is typically achieved through the oxidation of the pantoprazole sulfide intermediate. While in the synthesis of Pantoprazole the reaction is carefully controlled to yield the sulfoxide, the formation of the sulfone (Impurity A) can be promoted for its use as a reference standard. The general synthetic pathway is outlined below.



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